N-Stearoyl-D-erythro-spinghosine
Description
Overview of N-Stearoyl-D-erythro-sphingosine as a Bioactive Sphingolipid and Ceramide
N-Stearoyl-D-erythro-sphingosine, also known by various synonyms including C18 Ceramide, is a naturally occurring lipid molecule. smolecule.comnih.gov It is structurally composed of a sphingosine (B13886) backbone linked to stearic acid, a long-chain saturated fatty acid. smolecule.com This specific composition gives it unique physicochemical properties that are central to its biological activities.
As a bioactive sphingolipid, N-Stearoyl-D-erythro-sphingosine is not merely a passive structural component. It actively participates in a variety of cellular processes, including the regulation of cell growth, differentiation, and programmed cell death (apoptosis). smolecule.comnih.gov Its influence is exerted through its role as a signaling molecule and its ability to modulate the structure of cell membranes. smolecule.com
This compound is a key intermediate in sphingolipid metabolism. smolecule.com Sphingolipids are a class of lipids characterized by a sphingoid base backbone. nih.gov They are integral components of eukaryotic cell membranes and are also found in some prokaryotes and viruses. nih.gov Beyond their structural roles, sphingolipids like N-Stearoyl-D-erythro-sphingosine are recognized as important signaling molecules. nih.gov
Importance of N-Stearoyl-D-erythro-sphingosine within the Sphingolipidome
The term "sphingolipidome" refers to the complete profile of sphingolipids within a cell or organism. N-Stearoyl-D-erythro-sphingosine, as a specific ceramide, is a vital part of this complex network. Ceramides (B1148491) are central to sphingolipid metabolism, serving as precursors for more complex sphingolipids such as sphingomyelin (B164518) and glycosphingolipids. nih.govlabclinics.com
The synthesis of N-Stearoyl-D-erythro-sphingosine occurs through the de novo pathway, starting with the condensation of serine and palmitoyl-CoA. nih.govresearchgate.net A series of enzymatic reactions leads to the formation of dihydroceramide (B1258172), which is then converted to ceramide. nih.gov Specifically, ceramide synthase 1 (CerS1) shows a preference for stearoyl-CoA, leading to the production of C18-ceramide species like N-Stearoyl-D-erythro-sphingosine. nih.gov
One of the most well-documented roles of ceramides, including N-Stearoyl-D-erythro-sphingosine, is in the formation and function of the skin's permeability barrier. researchgate.net The outermost layer of the skin, the stratum corneum, has an intercellular lipid matrix composed of approximately one-third ceramides. lipotype.com These lipids are crucial for preventing water loss and protecting the body from external threats. cymbiotics.co N-Stearoyl-D-erythro-sphingosine, also referred to as Ceramide NS in the context of skin lipids, is a natural component that helps maintain the strength of this barrier. cymbiotics.copaulaschoice.co.za
Recent research has highlighted the differential roles of various ceramide species. For instance, studies have shown that while Ceramide NP is associated with a healthy skin barrier, Ceramide NS has been linked to impaired barrier function. cymbiotics.co This underscores the importance of the specific fatty acid chain length and sphingoid base in determining the biological function of a ceramide.
Historical Perspective of N-Stearoyl-D-erythro-sphingosine Research
The study of sphingolipids dates back to the 1870s when they were first discovered in brain extracts. youtube.comyoutube.com Their name, derived from the mythological Sphinx, reflected their enigmatic nature at the time. youtube.comyoutube.com For many years, sphingolipids were primarily considered to be structural components of cell membranes.
The understanding of ceramides, including N-Stearoyl-D-erythro-sphingosine, as bioactive signaling molecules is a more recent development. nih.gov A significant shift in perspective occurred with the realization that these lipids are not just inert building blocks but active participants in cellular regulation. nih.gov
Early research on ceramide nomenclature was based on their separation by thin-layer chromatography, leading to a numerical system. cosmeticsandtoiletries.com However, as analytical techniques improved, it became clear that this system was flawed. cosmeticsandtoiletries.com A more precise nomenclature based on the chemical structure was adopted, designating ceramides by their fatty acid and sphingoid base composition. cosmeticsandtoiletries.comcreative-proteomics.com In this system, N-Stearoyl-D-erythro-sphingosine is designated as Ceramide NS, where 'N' represents the non-hydroxylated stearic acid and 'S' represents the sphingosine base. cosmeticsandtoiletries.comresearchgate.net
The synthesis of N-Stearoyl-D-erythro-sphingosine and other ceramides has also been a subject of extensive research. Studies have elucidated the enzymatic pathways involved in their production, including the key role of ceramide synthases in determining the fatty acid chain length of the resulting ceramide. nih.govmdpi.com The total synthesis of D-erythro-sphingosine and its N-acyl derivatives, including N-palmitoylsphingosine (a close relative of N-stearoylsphingosine), was a significant achievement that enabled further biophysical studies. nih.gov
Data Tables
Table 1: Synonyms for N-Stearoyl-D-erythro-sphingosine
| Synonym | Reference |
| C18 Ceramide | smolecule.comnih.gov |
| Cer(d18:1/18:0) | nih.govsigmaaldrich.com |
| N-stearoyl-D-sphingosine | smolecule.comsigmaaldrich.com |
| Ceramide NS | paulaschoice.co.zanyumi.com |
| N-Octadecanoyl-D-sphingosine | sigmaaldrich.com |
Table 2: Key Enzymes in N-Stearoyl-D-erythro-sphingosine Metabolism
| Enzyme | Function | Reference |
| Serine palmitoyltransferase (SPT) | Catalyzes the first step in de novo sphingolipid synthesis. | nih.govnih.gov |
| Ceramide synthase 1 (CerS1) | Shows preference for stearoyl-CoA, producing C18-ceramides. | nih.gov |
| Dihydroceramide desaturase | Converts dihydroceramide to ceramide. | nih.govresearchgate.net |
| Ceramidase | Degrades ceramide into sphingosine and a fatty acid. | youtube.com |
Properties
Molecular Formula |
C36H71NO3 |
|---|---|
Molecular Weight |
566.0 g/mol |
IUPAC Name |
N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35?/m0/s1 |
InChI Key |
VODZWWMEJITOND-GQDKQYCYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of N Stearoyl D Erythro Sphingosine
De Novo Synthesis Pathway of Ceramides (B1148491) Preceding N-Stearoyl-D-erythro-sphingosine
The de novo synthesis of ceramides is a fundamental cellular process that begins with simple precursors and culminates in the formation of complex sphingolipids. This pathway is initiated in the endoplasmic reticulum and involves a series of enzymatic reactions that build the ceramide molecule from the ground up.
Serine Palmitoyltransferase Activity in Sphingoid Base Formation
The first and rate-limiting step in the de novo synthesis of all sphingolipids is catalyzed by the enzyme serine palmitoyltransferase (SPT). researchgate.netnih.gov This enzyme facilitates the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine. researchgate.netnih.govapsnet.org The reaction is dependent on the cofactor pyridoxal 5'-phosphate (PLP). nih.govwikipedia.org In mammals, SPT is a heterodimer composed of two subunits, LCB1 and LCB2, both of which are necessary for its catalytic activity. nih.govwikipedia.org The product of this reaction, 3-ketodihydrosphingosine, is then rapidly reduced to dihydrosphingosine (also known as sphinganine), the foundational sphingoid base for ceramide synthesis. apsnet.orgnih.gov
Dihydroceramide (B1258172) Synthase (CerS) Isoforms and Acyl Chain Specificity in Dihydroceramide Production
Following the formation of the sphingoid base, the next crucial step is the N-acylation of sphinganine (B43673) to form dihydroceramide. This reaction is catalyzed by a family of enzymes known as dihydroceramide synthases, or ceramide synthases (CerS). There are six known CerS isoforms in mammals (CerS1-6), each exhibiting a distinct specificity for fatty acyl-CoA substrates of varying chain lengths. nih.govnih.gov This specificity is a key determinant of the final acyl chain composition of the resulting ceramide. nih.govnih.gov
For the synthesis of N-Stearoyl-D-erythro-sphingosine, which contains an 18-carbon stearoyl chain, CerS1 is the primary isoform involved, as it preferentially utilizes C18 fatty acyl-CoA. nih.gov Research has identified an 11-residue sequence within a loop of the CerS protein that is critical in determining this acyl-CoA specificity. elsevierpure.comresearchgate.net The action of these synthases is pivotal, as the length of the acyl chain significantly influences the biophysical and biological properties of the ceramide molecule. researchgate.net
Table 1: Acyl Chain Specificity of Mammalian Dihydroceramide Synthase (CerS) Isoforms
| CerS Isoform | Primary Acyl-CoA Specificity |
|---|---|
| CerS1 | C18 |
| CerS2 | C22-C24 (Very-long-chain) |
| CerS3 | C26 and longer |
| CerS4 | C18-C20 |
| CerS5 | C16 |
| CerS6 | C16 |
This table is based on information from multiple research sources. nih.govnih.gov
Dihydroceramide Desaturase Activity in N-Stearoyl-D-erythro-sphingosine Formation
The final step in the de novo synthesis of N-Stearoyl-D-erythro-sphingosine is the introduction of a trans double bond at the 4,5-position of the dihydroceramide backbone. wikipedia.orgnih.gov This desaturation reaction is catalyzed by the enzyme dihydroceramide desaturase (DEGS1), converting N-stearoyl-D-erythro-sphinganine (dihydroceramide) into N-Stearoyl-D-erythro-sphingosine (ceramide). wikipedia.orgnih.govnih.govresearchgate.net This enzymatic step is crucial as it transforms the biologically less active dihydroceramide into the active ceramide molecule. researchgate.netresearchgate.net The activity of dihydroceramide desaturase can be a regulatory point in the ceramide synthesis pathway, influencing the balance between dihydroceramides and ceramides within the cell. nih.govresearchgate.net
Salvage Pathway of N-Stearoyl-D-erythro-sphingosine Generation
In addition to de novo synthesis, cells can generate ceramides, including N-Stearoyl-D-erythro-sphingosine, through the breakdown and recycling of more complex sphingolipids. This process, known as the salvage pathway, provides a rapid mechanism for increasing ceramide levels in response to various cellular stimuli.
Sphingomyelin (B164518) Hydrolysis by Sphingomyelinases
A major contributor to the salvage pathway is the hydrolysis of sphingomyelin, a major component of cell membranes. core.ac.uk This reaction is catalyzed by a class of enzymes called sphingomyelinases (SMases), which cleave sphingomyelin into ceramide and phosphocholine (B91661). nih.govresearchgate.net There are different types of sphingomyelinases, including acid and neutral SMases, which are active in different subcellular compartments and are activated by various signals. nih.govnih.gov The generation of ceramide through sphingomyelin hydrolysis is a key event in many signaling pathways, including those involved in apoptosis (programmed cell death). nih.govnih.gov
Glycosphingolipid Catabolism and Ceramide Recycling
Complex glycosphingolipids, which are abundant in the outer leaflet of the plasma membrane, can also be broken down to generate ceramide. This catabolic process occurs primarily in the lysosomes, where a series of hydrolases sequentially remove sugar residues from the glycosphingolipid, ultimately yielding ceramide. mdpi.comnih.gov The resulting ceramide can then be further broken down into sphingosine (B13886) and a fatty acid by ceramidases. mdpi.com The sphingosine can then be re-acylated by ceramide synthases to form new ceramide molecules, effectively recycling the sphingoid base. nih.gov This recycling is an energy-efficient way for the cell to maintain its ceramide pools and can account for a significant portion of total ceramide turnover. nih.gov
Sphingosine N-Acylation by Ceramide Synthases
The synthesis of N-Stearoyl-D-erythro-sphingosine is primarily accomplished through the N-acylation of a sphingoid base, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS). wikipedia.orgnih.gov These enzymes are integral membrane proteins located in the endoplasmic reticulum. wikipedia.org The reaction involves the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to the amino group of a sphingoid base, such as sphingosine or sphinganine, to form an amide bond. wikipedia.orgmdpi.com This process is a key step in both the de novo synthesis of ceramides and the salvage pathway, where sphingosine from the breakdown of complex sphingolipids is recycled. nih.govnih.gov
There are six distinct mammalian ceramide synthases (CerS1-CerS6), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths. wikipedia.orgnih.gov This specificity is a crucial determinant of the acyl chain composition of the resulting ceramide, which in turn influences its biological function. exlibrisgroup.comresearchgate.net N-Stearoyl-D-erythro-sphingosine, which contains an 18-carbon stearoyl chain, is preferentially synthesized by Ceramide Synthase 1 (CerS1). nih.gov Studies have shown that the expression of CerS1 leads to a significant increase in the synthesis of sphingolipids containing C18:0 fatty acids. nih.gov
Table 1: Substrate Specificity of Mammalian Ceramide Synthase Isoforms
| Ceramide Synthase Isoform | Primary Acyl-CoA Substrate(s) |
| CerS1 | C18:0-CoA (Stearoyl-CoA) |
| CerS2 | C20:0-CoA to C26:0-CoA |
| CerS3 | Broad specificity |
| CerS4 | C18:0-CoA to C22:0-CoA |
| CerS5 | C16:0-CoA (Palmitoyl-CoA) |
| CerS6 | C16:0-CoA (Palmitoyl-CoA) |
Catabolism and Downstream Metabolism of N-Stearoyl-D-erythro-sphingosine
Once synthesized, N-Stearoyl-D-erythro-sphingosine can be metabolized through several pathways, leading to the formation of other important bioactive sphingolipids or its degradation.
Hydrolysis to Sphingosine and Fatty Acid by Ceramidase Activity
N-Stearoyl-D-erythro-sphingosine can be broken down into its constituent parts, sphingosine and a fatty acid, through the action of enzymes called ceramidases. nih.govbiorxiv.org This hydrolytic cleavage of the amide bond is a critical step in the catabolism of ceramides. mdpi.com There are five known human ceramidases, categorized based on their optimal pH for activity: acid, neutral, and alkaline ceramidases. biorxiv.org This degradation process is not only a means of ceramide removal but also a source of sphingosine for the synthesis of other bioactive molecules, such as sphingosine-1-phosphate, or for recycling back into ceramide via the salvage pathway. nih.govmdpi.com
Conversion to Sphingomyelin by Sphingomyelin Synthase
A major metabolic fate of N-Stearoyl-D-erythro-sphingosine is its conversion to sphingomyelin. This reaction is catalyzed by sphingomyelin synthase (SMS), an enzyme that transfers a phosphocholine headgroup from phosphatidylcholine to the C1 hydroxyl group of ceramide. wikipedia.orgnih.gov This process occurs in the Golgi apparatus and at the plasma membrane, mediated by two isoforms, SMS1 and SMS2, respectively. nih.govnih.gov The resulting sphingomyelin is a major component of cellular membranes, particularly in the nervous system.
Formation of Glycosphingolipids
N-Stearoyl-D-erythro-sphingosine serves as the precursor for the synthesis of a diverse class of molecules known as glycosphingolipids. nih.gov This process begins with the addition of a sugar moiety to the C1 hydroxyl group of ceramide. nih.gov The two primary initial steps are the formation of glucosylceramide, catalyzed by glucosylceramide synthase, and the formation of galactosylceramide, catalyzed by galactosyltransferase. nih.govresearchgate.net These initial glycosphingolipids can then be further elongated by the sequential addition of more sugar units, leading to a vast array of complex glycosphingolipids with diverse biological functions. nih.gov
Phosphorylation to Ceramide-1-Phosphate by Ceramide Kinase
N-Stearoyl-D-erythro-sphingosine can be phosphorylated at the C1 hydroxyl group by the enzyme ceramide kinase (CERK) to produce ceramide-1-phosphate (C1P). biologists.comfrontiersin.org This conversion is significant as ceramide and C1P often have opposing biological effects. frontiersin.orgechelon-inc.com While ceramide is often associated with pro-apoptotic signaling, C1P is generally considered to be a pro-survival molecule. frontiersin.orgechelon-inc.com
Interconversion with Sphingosine-1-Phosphate (S1P) in Metabolic Rheostat Models
The metabolism of N-Stearoyl-D-erythro-sphingosine is a key component of the "sphingolipid rheostat" model, which posits that the balance between the levels of ceramide and sphingosine-1-phosphate (S1P) is a critical determinant of cell fate. nih.govnih.govresearchgate.net In this model, high levels of ceramide tend to promote apoptosis, or programmed cell death, while high levels of S1P promote cell survival and proliferation. nih.govnih.govresearchgate.net
N-Stearoyl-D-erythro-sphingosine is hydrolyzed by ceramidases to produce sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P. mdpi.combiologists.com Conversely, S1P can be dephosphorylated back to sphingosine, which can then be re-acylated by ceramide synthases to form ceramide. nih.gov This dynamic interplay and the relative activities of the enzymes involved in these conversions dictate the cellular balance between these two signaling molecules and, consequently, influence cellular decisions regarding growth, death, and stress responses. nih.govnih.gov
Table 2: Key Enzymes in the Metabolism of N-Stearoyl-D-erythro-sphingosine
| Enzyme | Reaction Catalyzed | Product(s) |
| Ceramide Synthase 1 (CerS1) | N-acylation of sphingosine with stearoyl-CoA | N-Stearoyl-D-erythro-sphingosine |
| Ceramidase | Hydrolysis of N-Stearoyl-D-erythro-sphingosine | Sphingosine and Stearic Acid |
| Sphingomyelin Synthase (SMS) | Transfer of phosphocholine to N-Stearoyl-D-erythro-sphingosine | Sphingomyelin |
| Glucosylceramide Synthase | Transfer of glucose to N-Stearoyl-D-erythro-sphingosine | Glucosylceramide |
| Ceramide Kinase (CERK) | Phosphorylation of N-Stearoyl-D-erythro-sphingosine | Ceramide-1-Phosphate (C1P) |
| Sphingosine Kinase (SphK) | Phosphorylation of sphingosine | Sphingosine-1-Phosphate (S1P) |
Enzymology and Regulation of N Stearoyl D Erythro Sphingosine Metabolism
Characterization of Enzymes Involved in N-Stearoyl-D-erythro-sphingosine Biosynthesis
The de novo biosynthesis of N-Stearoyl-D-erythro-sphingosine occurs primarily in the endoplasmic reticulum (ER) and involves two key enzymatic steps following the formation of the sphinganine (B43673) backbone. nih.gov First, a ceramide synthase acylates sphinganine to form dihydroceramide (B1258172). Subsequently, dihydroceramide desaturase introduces a double bond to produce the final ceramide product.
Ceramide synthases (CerS) are a family of six mammalian enzymes (CerS1-CerS6) that catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA. nih.gov A remarkable feature of these enzymes is their distinct specificity for acyl-CoAs of particular chain lengths. nih.gov This specificity is crucial as the acyl chain length of a ceramide molecule significantly influences its biological function. nih.gov
N-stearoyl-D-erythro-sphingosine possesses a stearoyl group, which is an 18-carbon saturated acyl chain (C18:0). The synthesis of C18:0-ceramide is primarily attributed to the activity of CerS1 . While other isoforms may have overlapping specificities, CerS1 shows a strong preference for stearoyl-CoA. researchgate.net The expression of CerS isoforms is tissue-specific, leading to varying profiles of ceramide species in different parts of the body. researchgate.net For instance, CerS1 is highly expressed in the brain and skeletal muscle.
The catalytic mechanism of CerS involves a ping-pong reaction that includes the formation of a covalent acyl-enzyme intermediate. biorxiv.org These enzymes are integral membrane proteins located in the ER and contain a conserved Tram-Lag1-CLN8 (TLC) domain essential for their catalytic activity. nih.govuni-bonn.de
| Ceramide Synthase Isoform | Primary Acyl-CoA Substrate Preference | Primary Tissue Distribution |
|---|---|---|
| CerS1 | C18:0 (Stearoyl-CoA) | Brain, Muscle, Testis |
| CerS2 | C22:0-C24:0 (Very-long-chain) | Liver, Kidney, Brain, Intestine, Heart |
| CerS3 | C26:0 and longer (Ultra-long-chain) | Skin, Testis |
| CerS4 | C18:0-C20:0 | Skin, Heart, Liver, Leukocytes |
| CerS5 | C16:0 (Palmitoyl-CoA) | Lung, Spleen, Heart, Head/Neck Cancer Tissues |
| CerS6 | C14:0-C16:0 | Intestine, Kidney, Adipose Tissue |
This table summarizes the substrate specificity and primary tissue distribution of the six mammalian ceramide synthase isoforms. Data compiled from multiple sources. nih.govresearchgate.net
The final step in the de novo synthesis of N-stearoyl-D-erythro-sphingosine is catalyzed by dihydroceramide desaturase (DEGS). This enzyme introduces the characteristic 4,5-trans double bond into the sphingoid backbone of N-stearoyl-D-erythro-sphinganine (dihydroceramide) to form the final ceramide product. wikipedia.orgnih.govresearchgate.net In mammals, two isoforms exist (DEGS1 and DEGS2), with DEGS1 being responsible for ceramide synthesis in most tissues. nih.gov
DEGS1 is an ER-resident enzyme that belongs to the family of desaturases characterized by conserved histidine motifs in their active site. nih.gov The reaction is complex and requires specific cofactors for its activity. It is an oxygen-dependent enzyme that also requires a reduced pyridine (B92270) nucleotide, either NADH or NADPH, as an electron donor. aminer.org The enzymatic activity is thought to involve cytochrome b5. aminer.org The accumulation of dihydroceramides due to reduced DEGS1 function is linked to various pathologies, including the neurodegenerative disorder hypomyelinating leukodystrophy-18. elifesciences.orgbiorxiv.org
| Property | Description |
|---|---|
| Enzyme Name | Dihydroceramide Desaturase 1 (DEGS1) |
| Function | Inserts a 4,5-trans double bond into dihydroceramide to form ceramide. wikipedia.orgnih.gov |
| Cofactor Requirements | Molecular Oxygen (O2), NADH or NADPH. wikipedia.orgaminer.org |
| Substrate Specificity | Activity is influenced by the acyl chain length of the dihydroceramide. wikipedia.orgaminer.org |
| Cellular Localization | Endoplasmic Reticulum (ER). medchemexpress.com |
| Inhibitors | Fenretinide (B1684555) (4-HPR), GT11, Cyanide. wikipedia.orgnih.govaminer.org |
This table outlines the key properties and cofactor requirements of Dihydroceramide Desaturase (DEGS1).
Regulation of N-Stearoyl-D-erythro-sphingosine Levels
The cellular concentration of N-stearoyl-D-erythro-sphingosine and other ceramides (B1148491) is meticulously regulated to maintain sphingolipid homeostasis, which is critical for cell survival and function. encyclopedia.pub This regulation occurs through transcriptional and post-translational control of the metabolic enzymes, intricate feedback mechanisms, and the spatial organization of synthetic machinery within membrane microdomains.
The expression and activity of ceramide synthases and dihydroceramide desaturase are subject to multiple layers of control.
Transcriptional Control: The genes encoding CerS and DEGS are regulated by various transcription factors that respond to cellular stress and metabolic cues. sustainability-directory.com For example, studies have shown that fatty acids can modulate the transcription of DEGS1. Saturated fatty acids like palmitate can increase DEGS1 mRNA levels, while the monounsaturated fatty acid oleate (B1233923) can prevent this increase, thereby altering the ratio of dihydroceramide to ceramide. nih.govsigmaaldrich.com This suggests a mechanism by which dietary fats can influence sphingolipid metabolism and associated signaling pathways.
Post-Translational Control: Enzyme activity is also rapidly modulated by post-translational modifications. There is evidence for the phosphorylation of some CerS isoforms; for instance, activation of protein kinase C (PKC) has been shown to increase de novo ceramide synthesis, partly by up-regulating CerS5 activity. nih.gov Dihydroceramide desaturase 1 (DEGS1) can be targeted for polyubiquitination and subsequent proteasomal degradation in response to compounds like the retinol (B82714) derivative fenretinide (4-HPR), leading to an accumulation of dihydroceramides. nih.gov Oxidative stress has also been shown to inhibit DEGS1 activity without changing its protein levels, suggesting a direct modification of the enzyme or its microenvironment. nih.gov
Cells employ sophisticated feedback systems to sense sphingolipid levels and adjust their synthesis rates accordingly. nih.gov A primary control point is the first and rate-limiting step of the de novo pathway, catalyzed by serine palmitoyltransferase (SPT).
Other feedback pathways also exist. For example, the TORC2 kinase complex can positively regulate ceramide synthase activity in response to sphingolipid depletion. encyclopedia.pubnih.gov Furthermore, the transport of ceramide from the ER to the Golgi by the ceramide transfer protein (CERT) can be regulated by ceramide levels, providing another layer of control over the production of complex sphingolipids. nih.gov
The enzymes of sphingolipid metabolism are not randomly distributed within the cell but are organized in specific membrane compartments, particularly the ER and the Golgi apparatus. researchgate.netnih.gov This spatial organization is critical for regulating their activity. The synthesis of ceramide, including N-stearoyl-D-erythro-sphingosine, occurs in the ER. nih.gov
From the ER, ceramide is transported to the Golgi for conversion into complex sphingolipids like sphingomyelin (B164518). This transport and subsequent metabolic steps are influenced by lipid microdomains, often called lipid rafts. These are dynamic, ordered membrane domains enriched in sphingolipids and cholesterol. acs.org While the initial synthesis occurs outside of these rafts in the broader ER membrane, the products, particularly ceramide, can profoundly influence raft structure and function.
The generation of ceramide within membranes can lead to the formation of larger, more stable, ceramide-rich platforms. nih.govnih.gov These platforms can recruit or exclude specific proteins, thereby acting as signaling hubs for processes like apoptosis. nih.govmdpi.com The physical properties of N-stearoyl-D-erythro-sphingosine, with its long, saturated acyl chain, promote its incorporation into ordered membrane domains, influencing membrane fluidity and the organization of signaling complexes. psu.edu The localization of enzymes and substrates within or adjacent to these microdomains provides an efficient mechanism for controlling metabolic flux and ensuring the appropriate cellular response. nih.gov
Cellular and Molecular Functions of N Stearoyl D Erythro Sphingosine
Role in Cellular Processes
N-Stearoyl-D-erythro-sphingosine acts as a bioactive lipid that directly influences a cell's life cycle and fate. It is a key player in the intricate network of signals that govern cell growth, maturation, senescence, and programmed cell death.
Cell Growth Regulation and Cell Cycle Modulation
N-Stearoyl-D-erythro-sphingosine plays a significant role in the negative regulation of cell growth by influencing the cell cycle. smolecule.com As a member of the ceramide family, it is known to contribute to the arrest of the cell cycle, thereby inhibiting cellular proliferation. labclinics.com Research has demonstrated that cell-permeable analogs of ceramide can induce a significant arrest in the G₀/G₁ phase of the cell cycle. merckmillipore.com This halting of the cell cycle is a critical mechanism for controlling cell populations and preventing uncontrolled proliferation. The influence of ceramides (B1148491) on cell growth is a crucial aspect of their function as signaling molecules. smolecule.com
Induction of Cell Maturation and Differentiation
Ceramides, including N-Stearoyl-D-erythro-sphingosine, are instrumental in promoting the maturation and differentiation of various cell types. smolecule.comlabclinics.com This process involves the cell transitioning to a more specialized and terminally differentiated state. For instance, studies have highlighted that ceramide and its metabolite, sphingosine (B13886), are essential for the survival and dendritic differentiation of cerebellar Purkinje cells. nih.gov The inhibition of ceramide synthesis leads to aberrant dendritic differentiation, an effect that can be reversed by the addition of cell-permeable ceramides. nih.gov This underscores the importance of a steady supply of these sphingolipids for normal neuronal development. Furthermore, research on T helper 17 (T H 17) cells has shown that the supplementation with ceramide can rescue defects in their differentiation process. nih.gov
Promotion of Cell Senescence
Cellular senescence, a state of irreversible growth arrest, is another critical process regulated by N-Stearoyl-D-erythro-sphingosine and other ceramides. labclinics.comnih.gov Ceramide is recognized as a potent bioactive sphingolipid that can induce cellular senescence. nih.gov The accumulation of ceramides has been linked to the onset of senescence in response to various stimuli, including oncogenic stress. nih.gov This pro-senescent activity positions ceramide as a key molecule in tumor suppression and aging. nih.gov
Modulation of Apoptosis Pathways
N-Stearoyl-D-erythro-sphingosine is a well-documented inducer of apoptosis, or programmed cell death. smolecule.comlabclinics.com This function is critical for the removal of damaged or unwanted cells, thereby maintaining tissue homeostasis. The pro-apoptotic effects of ceramides are mediated through various signaling pathways. The specificity of this action is highlighted by the fact that different stereoisomers of sphingosine, the backbone of ceramide, exhibit varying strengths in inducing apoptosis. nih.gov
One of the key mechanisms by which ceramides exert their effects is through the activation of protein phosphatases, particularly Protein Phosphatase 2A (PP2A). labclinics.com PP2A is a crucial enzyme that dephosphorylates a wide range of protein substrates, thereby regulating numerous cellular processes. Cell-permeable ceramide analogs have been shown to be potent activators of PP2A. merckmillipore.comsigmaaldrich.com However, a 1993 study suggested that the length of the fatty acid chain on the ceramide molecule is a determining factor for this activation. The study found that while ceramides with shorter acyl chains (hexanoyl, decanoyl, and myristoyl) activated heterotrimeric PP2A, those with a stearoyl (C18) chain did not show the same effect. nih.gov This suggests a level of specificity in the interaction between different ceramide species and PP2A.
The induction of apoptosis by ceramides is also linked to the generation of reactive oxygen species (ROS). smolecule.com Ceramides can stimulate the production of ROS within the mitochondria, which in turn can trigger the apoptotic cascade. labclinics.com There appears to be a feedback loop where ROS can also stimulate the enzymes responsible for releasing ceramide, leading to an amplification of the signal. nih.gov This interplay between ceramides and ROS is a critical component of cellular stress responses.
Interactive Data Tables
Table 1: Cellular Processes Modulated by N-Stearoyl-D-erythro-sphingosine and Related Ceramides
| Cellular Process | Effect of Ceramide | Key Findings | References |
| Cell Growth Regulation | Inhibition | Induces cell cycle arrest, particularly in the G₀/G₁ phase. | smolecule.comlabclinics.commerckmillipore.com |
| Cell Differentiation | Induction | Essential for the differentiation of cerebellar Purkinje cells and T helper 17 cells. | smolecule.comlabclinics.comnih.govnih.gov |
| Cell Senescence | Promotion | Acts as a potent inducer of cellular senescence. | labclinics.comnih.govnih.gov |
| Apoptosis | Induction | Triggers programmed cell death through various signaling pathways. | smolecule.comlabclinics.comnih.gov |
Table 2: Molecular Mechanisms of Ceramide-Induced Apoptosis
| Molecular Target/Pathway | Role of Ceramide | Specific Observations | References |
| Protein Phosphatase 2A (PP2A) | Activation | Cell-permeable ceramides activate PP2A. Specificity may depend on the acyl chain length. | labclinics.commerckmillipore.comsigmaaldrich.comnih.gov |
| Reactive Oxygen Species (ROS) | Generation | Stimulates mitochondrial ROS production, which contributes to apoptosis. | smolecule.comlabclinics.comnih.gov |
Involvement in Intracellular Signaling
N-Stearoyl-D-erythro-sphingosine and its metabolites are pivotal players in the complex network of intracellular signaling. They act as second messengers, modulating the activity of various kinases, phosphatases, and transcription factors, thereby influencing a wide array of cellular responses.
Interaction with Mitogen-Activated Protein (MAP) Phosphorylation
While direct studies on N-Stearoyl-D-erythro-sphingosine are specific, the broader class of ceramides and their metabolites have been shown to significantly impact the Mitogen-Activated Protein (MAP) kinase pathways. For instance, sphingosine, a direct metabolite of ceramide, has been observed to induce the phosphorylation of p38 MAP kinase. nih.gov This activation of the p38 MAP kinase pathway by a ceramide-derived metabolite highlights a crucial link between sphingolipid metabolism and the cellular stress response, which is often mediated by MAP kinases. The activation of these pathways can lead to diverse cellular outcomes, including apoptosis and inflammation.
Influence on Protein Phosphatases
N-Stearoyl-D-erythro-sphingosine and other ceramides can directly influence the activity of protein phosphatases, key regulators of cellular signaling. Research has demonstrated that ceramide generated at the plasma membrane can activate Protein Phosphatase 1α (PP1α), leading to the dephosphorylation of Ezrin/Radixin/Moesin (ERM) proteins. nih.gov These proteins are crucial for linking the cytoskeleton to the plasma membrane. Furthermore, cell-permeable ceramide analogs have been identified as activators of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in regulating numerous cellular processes. sigmaaldrich.com This ability to activate key phosphatases underscores the role of ceramides in counteracting the effects of protein kinases and maintaining cellular homeostasis.
| Target Phosphatase | Effect of Ceramide | Cellular Consequence |
| Protein Phosphatase 1α (PP1α) | Activation | Dephosphorylation of ERM proteins |
| Protein Phosphatase 2A (PP2A) | Activation | Regulation of various cellular processes |
Crosstalk with Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
A significant body of evidence points to a complex and often reciprocal relationship between ceramide signaling and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a central regulator of cell survival and proliferation. Bioactive sphingolipids, including ceramides, can modulate the PI3K-Akt-mTOR signaling pathway. researchgate.net Specifically, ceramide accumulation has been shown to inhibit the activation of Akt. Conversely, the activation of the PI3K/Akt pathway can influence ceramide metabolism. mdpi.com This crosstalk is critical in determining the balance between cell survival and apoptosis, with the PI3K/Akt pathway generally promoting survival and ceramide often mediating pro-apoptotic signals.
Regulation of NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory and immune responses, is also subject to regulation by metabolites of N-Stearoyl-D-erythro-sphingosine. Sphingosine-1-phosphate (S1P), a downstream product of ceramide metabolism, has been shown to activate NF-κB. nih.gov This activation can contribute to pro-inflammatory and survival signals. Interestingly, other related lipid molecules, such as N-stearoylethanolamine, have been found to inhibit the translocation of NF-κB to the nucleus, thereby suppressing the production of pro-inflammatory cytokines. nih.gov This suggests a nuanced regulatory role for ceramide and its derivatives in the NF-κB signaling cascade, where different metabolites can have opposing effects.
Role as a Second Messenger (e.g., via Ceramide-1-Phosphate)
N-Stearoyl-D-erythro-sphingosine can be phosphorylated by ceramide kinase to form ceramide-1-phosphate (C1P), a potent lipid second messenger. nih.govnih.gov Unlike ceramide, which is often associated with pro-apoptotic signaling, C1P has been demonstrated to have anti-apoptotic properties and to be mitogenic for certain cell types. nih.govnih.gov C1P is also a key mediator of the inflammatory response, stimulating the release of arachidonic acid, a precursor for eicosanoid biosynthesis. nih.govnih.gov The generation of C1P from ceramide represents a critical branch point in sphingolipid signaling, leading to distinct cellular outcomes. C1P can act both as an intracellular second messenger and as an extracellular ligand for specific G protein-coupled receptors. nih.govnih.gov
Contribution to Membrane Structure and Function
Beyond its role in signaling, N-Stearoyl-D-erythro-sphingosine is a fundamental building block of cellular membranes, where it significantly influences their structure and function. Sphingolipids, including ceramides, are key components of specialized membrane microdomains known as lipid rafts. nih.govresearchgate.net These domains are enriched in cholesterol and sphingolipids and serve as platforms for the organization of signaling proteins and receptors. capes.gov.br
The formation of ceramide-rich platforms represents another level of membrane organization. nih.gov The presence of N-Stearoyl-D-erythro-sphingosine and other ceramides within the membrane can alter its fluidity and curvature, thereby affecting the activity of membrane-associated enzymes and transport proteins. The structural integrity and dynamic nature of cellular membranes are thus, in part, governed by their sphingolipid composition. nih.govfrontiersin.org
| Membrane Structure | Role of N-Stearoyl-D-erythro-sphingosine |
| Lipid Rafts | Essential structural component, contributing to the formation of these signaling platforms. |
| Ceramide-Rich Platforms | Formation of distinct microdomains with unique biophysical properties. |
| Overall Membrane Properties | Influences membrane fluidity, curvature, and stability. |
Integration into Lipid Bilayers and Membrane Fluidity
N-Stearoyl-D-erythro-sphingosine is a fundamental component of the lipid bilayer in the cell membranes of eukaryotic cells. ontosight.ailabcompare.com Its incorporation into these membranes significantly influences their physical state, particularly their fluidity and phase behavior. smolecule.com The long, saturated 18-carbon acyl chain of N-stearoyl-D-erythro-sphingosine promotes strong van der Waals interactions with neighboring lipids. This characteristic, along with the ability of the ceramide molecule's amide and hydroxyl groups to form hydrogen bonds, leads to tighter lipid packing. researchgate.netnih.gov
Research on closely related sphingolipids provides insight into the thermotropic properties and the effects of these molecules on lipid bilayers. For instance, studies on N-stearoylsphingomyelin (C18:0-SM), which shares the same acyl chain, show it forms stable bilayers that undergo a distinct chain-melting transition from a gel to a liquid-crystalline phase. nih.gov The addition of cholesterol to these bilayers progressively alters their structural characteristics and removes this sharp transition. nih.gov Similarly, comparisons between different acyl chain sphingomyelins reveal that factors like the saturation of the acyl chain have a profound impact on the bilayer's melting temperature and its interaction with other lipids like cholesterol. nih.gov The presence of the C4-C5 trans double bond in the sphingosine backbone of N-stearoyl-D-erythro-sphingosine, compared to its dihydro-analogs, also subtly influences packing and membrane properties. nih.gov
Table 1: Thermotropic Properties of Related Sphingolipids in Bilayer Membranes
| Compound | Transition Temperature (Tₘ) | Enthalpy (ΔH) | Notes |
| N-stearoylsphingomyelin (C18:0-SM) | 45 °C | 6.7 kcal/mol | Fully hydrated bilayers exhibit a chain-melting (gel to liquid-crystalline) transition. nih.gov |
| N-palmitoylsphingomyelin (16:0-SM) | 41.2 °C | 8.1 kcal/mol | The bilayer melting temperature is influenced by the length of the acyl chain. nih.gov |
| N-palmitoyldihydrosphingomyelin (16:0-DHSM) | 47.7 °C | 8.3 kcal/mol | Saturation of the sphingoid base (lacking the C4-C5 double bond) increases the melting temperature. nih.gov |
This table presents data for structurally similar sphingomyelins to illustrate the biophysical principles of how acyl chain length and backbone saturation affect membrane phase transitions. N-Stearoyl-D-erythro-sphingosine would be expected to exhibit similar behavior, promoting a highly ordered membrane environment.
Association with Lipid Rafts and Membrane Microdomains
Beyond its general effect on membrane fluidity, N-Stearoyl-D-erythro-sphingosine plays a critical role in the formation of specialized membrane microdomains known as lipid rafts. smolecule.com These domains are small, dynamic, and heterogeneous regions of the plasma membrane enriched in sphingolipids and sterols, such as cholesterol. nih.govfrontiersin.orgnih.gov They function as organizing platforms that compartmentalize cellular processes by concentrating or segregating specific proteins involved in signal transduction and membrane trafficking. smolecule.comnih.gov
The favorable interaction between sphingolipids and cholesterol is a primary driving force for the formation of lipid rafts. frontiersin.org This association is promoted by several factors:
Structural Compatibility : The rigid, planar structure of the cholesterol ring system aligns well with the long, saturated acyl chains of sphingolipids like N-stearoyl-D-erythro-sphingosine. researchgate.netnih.gov
Hydrogen Bonding : A hydrogen bond can form between the 3-β-hydroxyl group of cholesterol and the amide group at position C2 of the ceramide backbone. researchgate.net
Hydrophobic and van der Waals Forces : Strong attractive forces between the saturated hydrocarbon chains of sphingolipids and the sterol rings lead to tighter packing than is possible with more unsaturated glycerophospholipids. nih.gov
Within the membrane, these interactions lead to the segregation of sphingolipids and cholesterol into a distinct liquid-ordered (Lₒ) phase, which is more tightly packed than the surrounding liquid-disordered (Lₐ) phase of the bulk membrane. researchgate.netnih.gov N-Stearoyl-D-erythro-sphingosine is a key participant in creating these Lₒ domains. nih.gov
Furthermore, the enzymatic generation of ceramide from sphingomyelin (B164518) within the plasma membrane can remodel existing lipid rafts. This process can lead to the formation of larger, more stable "ceramide-rich platforms." frontiersin.org These ceramide-enriched domains are also highly ordered but are distinct from classical lipid rafts in that they can displace cholesterol and coalesce into larger structures visible by light microscopy. frontiersin.org These platforms are thought to be crucial for amplifying cellular stress signals and inducing processes such as apoptosis. smolecule.com
Role of N Stearoyl D Erythro Sphingosine in Pathophysiological Processes Non Human/in Vitro Models
Impact on Cellular Dysregulation in Disease Models
The role of ceramides (B1148491), including N-Stearoyl-D-erythro-sphingosine, in cancer biology is a subject of ongoing investigation, with studies pointing towards their involvement in apoptosis and cell growth regulation. In the context of retinoblastoma, a rare pediatric ocular cancer, the retinoblastoma protein has been identified as a target for ceramide-induced apoptosis. nih.gov Research has shown that D-erythro-sphingosine can induce the dephosphorylation of the retinoblastoma protein, a key event in cell cycle control. nih.gov
Lipidomic analysis of retinoblastoma cell lines has revealed a significant dysregulation of sphingolipid metabolism. nih.gov Specifically, studies comparing aggressive (NCC–RbC-51) and non-aggressive (WERI-Rb1) retinoblastoma cell lines against a control Müller glial cell line (MIO-M1) have identified a downregulation of dihydroceramides and an upregulation of hexosyl ceramides. nih.gov This suggests a disruption in the ceramide biosynthesis pathway, which has been further validated by qPCR analysis showing the downregulation of genes involved in this process. nih.gov Such alterations in ceramide levels are critical, as they can influence the cell's susceptibility to apoptosis. nih.gov
N-Stearoyl-D-erythro-sphingosine and related sphingolipids are key modulators of inflammatory processes, as demonstrated in various in vitro and animal models. While its metabolic product, sphingosine-1-phosphate (S1P), is known to regulate immune cell trafficking and the production of inflammatory mediators, ceramide itself is generally considered a pro-apoptotic molecule. nih.govfrontiersin.org The balance between ceramide and S1P is crucial for controlling cellular fate during an inflammatory response. frontiersin.org
In vitro studies have shown that modulating ceramide levels can directly impact immune cell function. For instance, an increase in cellular ceramide levels can drive the terminal differentiation of dendritic cells and downregulate the production of inflammatory molecules like TNF-α and CXCL2 by macrophages. nih.gov Animal models have further substantiated the importance of sphingolipid metabolism in inflammation. In acid sphingomyelinase (ASMase)-deficient mice, which have altered ceramide production, a higher number of splenic regulatory T cells (Tregs) was observed, highlighting the influence of sphingolipids on immune cell populations that resolve inflammation. frontiersin.org The intricate signaling networks of sphingolipids, including the S1P receptor system, are critical for managing inflammatory responses, and their dysregulation is implicated in diseases characterized by excessive lymphocyte recruitment. nih.govfrontiersin.org
In vitro studies have established a clear link between the accumulation of saturated fatty acids, leading to increased levels of ceramides like N-Stearoyl-D-erythro-sphingosine, and the induction of Endoplasmic Reticulum (ER) stress and lipotoxicity. nih.govbinasss.sa.cr Lipotoxicity refers to cellular injury or death resulting from the accumulation of toxic lipid species. binasss.sa.cr The ER, central to both protein and lipid homeostasis, is particularly vulnerable to lipid imbalance. binasss.sa.cr An excess of saturated fatty acids can alter the ER membrane's integrity and stiffness, triggering the Unfolded Protein Response (UPR), a hallmark of ER stress. binasss.sa.cr
A study on human kidney epithelial cells demonstrated the direct impact of ER stress on sphingolipid profiles. nih.gov When ER stress was induced using tunicamycin, there were measurable changes in the levels of various sphingolipids, including N-stearoyl-D-erythro-sphingosine (C18 CER). nih.gov This accumulation of lipids and their metabolites under ER stress contributes to metabolic failure, a condition described as lipotoxicity. nih.gov While some unsaturated fatty acids can protect against this SFA-induced toxicity, the accumulation of ceramides is a key factor in mediating ER stress-induced apoptosis in various cell types, including pancreatic β-cells and hepatocytes. nih.govbinasss.sa.cr
Table 1: Impact of ER Stress on N-Stearoyl-D-erythro-sphingosine Levels in Human Kidney Cells
| Condition | Analyte | Result | Reference |
| ER Stress induced by Tunicamycin | N-stearoyl-D-erythro-sphingosine (C18 CER) | Levels were measured to determine ER-stress-related changes in sphingolipids. | nih.gov |
The composition of sphingolipids, including N-Stearoyl-D-erythro-sphingosine, varies significantly across different tissues, and alterations in these profiles are associated with pathophysiology in animal models. A lipidomics atlas of the mouse nervous system revealed that the profiles of ceramides, sphingomyelins, cerebrosides, and sulfatides (B1148509) are highly distinct between the cerebrum, brain stem, spinal cord, and sciatic nerve. nih.gov This spatial specificity suggests that different nervous system regions have unique requirements for these lipids, which are essential for membrane structure and cell signaling. nih.gov
Animal models with genetic defects in sphingolipid metabolism have provided direct evidence of the pathological consequences of altered ceramide levels. For example, mouse models deficient in saposin D, a sphingolipid activator protein, exhibit an accumulation of ceramides in the brain and kidney. nih.gov This accumulation is not benign, leading to renal tubular degeneration and the loss of Purkinje cells in the cerebellum, demonstrating the critical importance of maintaining balanced ceramide levels for the normal function of the nervous system. nih.gov Similarly, defective ceramide synthase expression in mice has been shown to alter the sphingolipid composition in the retina and cornea. nih.gov
Table 2: Regional Sphingolipid Profiling in Mouse Nervous System
| Tissue | Sphingolipid Classes Analyzed | Key Finding | Reference |
| Cerebrum | Ceramide, Sphingomyelin (B164518), Cerebroside, Sulfatide | Lipid species profiles are highly distinct compared to other nervous tissues. | nih.gov |
| Brain Stem | Ceramide, Sphingomyelin, Cerebroside, Sulfatide | Lipid species profiles are highly distinct compared to other nervous tissues. | nih.gov |
| Spinal Cord | Ceramide, Sphingomyelin, Cerebroside, Sulfatide | Lipid species profiles are highly distinct compared to other nervous tissues. | nih.gov |
| Sciatic Nerve | Ceramide, Sphingomyelin, Cerebroside, Sulfatide | Lipid species profiles are highly distinct compared to other nervous tissues. | nih.gov |
Mechanistic Studies in Specific Disease Contexts (Non-Clinical)
N-Stearoyl-D-erythro-sphingosine is a precursor to more complex glycosphingolipids that are fundamental to the structure and function of myelin in the nervous system. Research in non-clinical models of demyelinating diseases has highlighted the importance of the metabolic pathways originating from this ceramide. Sulfatides, which are sulfated galactosylceramides, are particularly abundant in myelin. nih.gov Shotgun lipidomics has been used to analyze the profiles of these sulfatides in various regions of the mouse nervous system, providing a baseline for understanding how they might be altered in disease states. nih.gov
Furthermore, studies on mouse models of specific lysosomal storage disorders that involve demyelination underscore the critical role of ceramide metabolism. For instance, a deficiency in saposin A, an activator protein essential for the degradation of galactosylceramide, leads to a mouse model with the clinical and pathological features of globoid cell leukodystrophy (Krabbe disease), a severe demyelinating disorder. nih.gov This demonstrates that the proper turnover of glycosphingolipids derived from ceramides is essential for maintaining myelin integrity, and its disruption is a key mechanism in the pathophysiology of certain demyelinating diseases. nih.gov
Sphingolipid Accumulation Disorders (in vitro models)
N-Stearoyl-D-erythro-sphingosine, a C18 ceramide, is a central molecule in the metabolic network of sphingolipids. sigmaaldrich.commdpi.com Its accumulation or the dysregulation of its metabolic flux is a key feature in several sphingolipid storage disorders, also known as sphingolipidoses. In vitro models have been instrumental in dissecting the cellular consequences of the accumulation of this and other related sphingolipids, providing insights into the pathophysiology of these debilitating diseases.
Farber Disease (FD)
Farber disease is a rare lysosomal storage disorder resulting from a deficiency in the enzyme acid ceramidase (ASAH1). mhmedical.comresearchgate.net This deficiency leads to the lysosomal accumulation of ceramide, the direct substrate of the enzyme. mhmedical.comnih.gov In vitro studies using fibroblasts from Farber disease patients have been crucial in understanding the cellular defects and testing potential therapies.
Research has shown that the ceramide that builds up in Farber disease is confined within the lysosomal compartment. mhmedical.com Interestingly, this lysosomal accumulation does not seem to trigger the same signaling pathways, such as apoptosis, that are often associated with elevated ceramide levels in other cellular compartments. mhmedical.com
In vitro models have also been pivotal in demonstrating the proof-of-concept for enzyme replacement therapy (ERT). Studies using Chinese hamster ovary (CHO) cells to overexpress human recombinant acid ceramidase (rhAC) have shown that treating fibroblasts from a Farber disease patient with this enzyme leads to a significant reduction in stored ceramide. nih.gov Similarly, chondrocytes derived from a Farber disease mouse model, which exhibit an abnormal chondrogenic phenotype, were corrected by treatment with rhAC. nih.gov These findings highlight the direct role of ceramide accumulation in cellular pathology and the potential for its reversal.
Niemann-Pick Disease (NPD)
Niemann-Pick disease encompasses a group of lysosomal storage disorders with different underlying genetic causes. nih.govyeastgenome.org While NPD types A and B are caused by a deficiency in acid sphingomyelinase leading to sphingomyelin accumulation, NPD type C (NPC) results from mutations in the NPC1 or NPC2 genes, which are essential for the transport of cholesterol and other lipids out of the lysosome. nih.govyeastgenome.org Consequently, cells in NPC exhibit an accumulation of cholesterol and a secondary accumulation of various sphingolipids. yeastgenome.orgnih.gov
In vitro models have been critical in understanding these secondary sphingolipid defects. Studies on NPC1-deficient (NPC1-/-) cells demonstrated for the first time that the activity of glucosylceramide synthase is increased. nih.gov When these model cells were labeled with a fluorescent ceramide analog (NBD-ceramide), the fluorescence was observed to accumulate in the Golgi complex and associated vesicles. nih.gov This suggests an abnormal trafficking of endogenously formed ceramides, shunting them towards the synthesis of glycosphingolipids. nih.gov This effect was found to be dependent on the excess cholesterol that also accumulates in the cells. nih.gov
Furthermore, the yeast ortholog of NPC1, Ncr1, has been used to model the disease. Yeast models lacking Ncr1 function exhibit altered levels of sterols and sphingolipids, including increased levels of glucosylceramide, mimicking the biochemical phenotype of NPC disease. yeastgenome.org
Gaucher Disease (GD)
Gaucher disease is caused by mutations in the GBA1 gene, which leads to a deficiency of the lysosomal enzyme glucocerebrosidase (GCase). nih.govnih.gov The primary consequence is the accumulation of glucosylceramide (GlcCer). researchgate.net However, the pathological cascade involves other sphingolipids as well.
In vitro macrophage models of Gaucher disease, created by treating healthy macrophages with the GCase inhibitor conduritol B epoxide (CBE), have shown that the accumulation of glucosylceramide leads to secondary alterations in the levels and spatial organization of other sphingolipids within the cell. researchgate.net
Moreover, in vitro models using induced pluripotent stem cell (iPSC)-derived neurons from neuronopathic Gaucher disease (nGD) patients have revealed a critical role for a downstream metabolite, glucosylsphingosine (B128621) (GlcSph). nih.gov GlcSph is formed from the deacylation of the stored GlcCer by acid ceramidase. nih.gov In these neuronal models, elevated levels of GlcSph were found to hyperactivate the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). This activation disrupts essential cellular processes like lysosomal biogenesis and autophagy. nih.gov Significantly, inhibiting acid ceramidase in these nGD neurons prevented the mTORC1 hyperactivity and the associated lysosomal dysfunction, underscoring the role of the metabolic conversion of GlcCer to the more cytotoxic GlcSph in the neurodegenerative aspects of the disease. nih.gov
Research Findings in In Vitro Models of Sphingolipid Accumulation Disorders
Advanced Methodologies and Analytical Approaches in N Stearoyl D Erythro Sphingosine Research
Quantification and Profiling Techniques
Precise measurement of N-Stearoyl-D-erythro-sphingosine and other ceramides (B1148491) is crucial for understanding their function. Modern analytical chemistry offers powerful tools to achieve this with high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ceramide Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable method for the analysis of ceramides, including N-Stearoyl-D-erythro-sphingosine. nih.govelsevierpure.com This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. elsevierpure.com It allows for the simultaneous measurement of multiple ceramide species in complex biological samples. nih.govnih.gov
The process typically involves extraction of lipids from the sample, followed by separation of the different ceramide species using reverse-phase high-performance liquid chromatography (HPLC). The separated lipids are then introduced into a mass spectrometer. Electrospray ionization (ESI) is a commonly used technique to generate charged molecules from the ceramide species, which are then detected by the mass spectrometer. elsevierpure.comnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific precursor ion (the intact ceramide molecule) and then fragmenting it to produce characteristic product ions, which are then detected. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity for quantification. nih.govbiorxiv.org
Several studies have detailed the development and validation of LC-MS/MS methods for ceramide analysis in various biological matrices, including plasma, serum, and tissues. nih.govbiorxiv.orgnih.gov These methods have demonstrated good accuracy, precision, and the ability to analyze a wide range of ceramide concentrations. nih.govbiorxiv.org The use of hydrophilic interaction liquid chromatography (HILIC) has also been explored to achieve good peak shapes and rapid analysis times. nih.gov
Table 1: Key Features of LC-MS/MS for Ceramide Analysis
| Feature | Description |
| Principle | Separation of ceramides by liquid chromatography followed by detection using tandem mass spectrometry. |
| Ionization | Electrospray Ionization (ESI) is commonly used. |
| Detection | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Applications | Quantification of various ceramide species in biological samples like plasma, serum, and tissues. nih.govbiorxiv.orgnih.gov |
| Advantages | High sensitivity, specificity, and ability for simultaneous analysis of multiple analytes. nih.govnih.gov |
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)
To enhance the throughput of ceramide analysis, ultra-fast liquid chromatography (UFLC) systems coupled with tandem mass spectrometry are employed. UFLC utilizes columns with smaller particle sizes and higher flow rates to achieve significantly shorter analysis times compared to conventional HPLC. When combined with the high sensitivity and selectivity of MS/MS, UFLC-MS/MS allows for the rapid and simultaneous quantification of a large number of sphingolipid species, including various ceramides.
This high-throughput capability is particularly valuable for large-scale clinical studies and lipidomics research where numerous samples need to be analyzed efficiently. For instance, a UFLC-MS/MS method has been developed for the parallel quantification of 16 ceramides and 10 dihydroceramides in human serum within a 5-minute runtime. biorxiv.org This method employs a simple protein precipitation for sample preparation and isocratic elution for chromatographic separation, further contributing to its high-throughput nature. biorxiv.org
Use of Internal Standards and Deuterated Analogues for Isotope Dilution Mass Spectrometry
For accurate quantification in mass spectrometry, the use of internal standards is essential to correct for variations in sample preparation and instrument response. nih.gov In ceramide analysis, non-physiological odd-chain ceramides or, more ideally, stable isotope-labeled internal standards are utilized. nih.gov Isotope dilution mass spectrometry, which involves spiking samples with a known amount of a stable isotope-labeled version of the analyte, is considered the gold standard for quantification. biorxiv.org
Deuterated analogues of ceramides, where some hydrogen atoms are replaced by deuterium, are commonly used as internal standards. avantiresearch.comwaters.com These deuterated standards are chemically identical to the endogenous ceramides and co-elute during chromatography, but they are distinguishable by their higher mass in the mass spectrometer. nih.gov This allows for precise and accurate quantification by calculating the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard. biorxiv.org For example, d7-ceramides have been used as internal standards for the quantification of various ceramide species in human serum. biorxiv.org
Enzyme Activity Assays
Investigating the enzymes responsible for the synthesis and degradation of N-Stearoyl-D-erythro-sphingosine provides crucial insights into its regulation.
Ceramide Synthase Activity Assays (e.g., using fluorescent substrates like NBD-sphinganine)
Ceramide synthases (CerS) are a family of enzymes that catalyze the N-acylation of a sphingoid base to form ceramide. Assays to measure CerS activity are vital for understanding the regulation of ceramide production. A common and effective method involves the use of fluorescent substrates, such as NBD-sphinganine. nih.govavantiresearch.comnih.gov
In this assay, cell or tissue homogenates are incubated with NBD-sphinganine and a specific fatty acyl-CoA, such as stearoyl-CoA for the synthesis of N-Stearoyl-D-erythro-dihydroceramide. The fluorescent product, NBD-ceramide, is then separated from the unreacted fluorescent substrate. nih.govavantiresearch.com This separation can be achieved using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE). avantiresearch.comresearchgate.net The fluorescence of the product is then measured to determine the enzyme activity. nih.govresearchgate.net This fluorescent assay offers a safer and often more accessible alternative to traditional methods that use radioactive substrates. nih.gov Studies have shown that NBD-sphinganine is a good substrate for ceramide synthases, with kinetic parameters similar to the natural substrate. nih.govresearchgate.net
Table 2: Comparison of Separation Techniques in Ceramide Synthase Assays
| Technique | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Established method. | Can lead to degradation of fluorescent lipids. avantiresearch.com |
| Solid-Phase Extraction (SPE) | Rapid, reliable, and avoids degradation of NBD-lipids. nih.govavantiresearch.com Allows for high-throughput analysis of up to 96 samples at once. researchgate.net | Requires specific columns and vacuum manifold. avantiresearch.com |
Ceramidase Activity Assays
Ceramidases are enzymes that hydrolyze ceramides into a fatty acid and a sphingoid base, such as sphingosine (B13886). Assays for ceramidase activity are important for studying the catabolism of ceramides like N-Stearoyl-D-erythro-sphingosine. These assays typically involve incubating a ceramide substrate with a source of the enzyme and then measuring the amount of product formed.
Sphingomyelinase Activity Assays
The quantification of sphingomyelinase (SMase) activity, a crucial element in understanding the generation of N-Stearoyl-D-erythro-sphingosine from sphingomyelin (B164518), is accomplished through a variety of assay techniques. These methods can be broadly categorized based on the type of substrate used and the detection method employed.
Traditionally, SMase activity has been measured using radiolabeled sphingomyelin, often with a [14C]methyl-choline head group. nih.gov The assay quantifies the amount of radiolabeled phosphocholine (B91661) released following the enzymatic cleavage of sphingomyelin. nih.gov This classic method, while sensitive, involves the handling of radioactive materials. nih.gov
To circumvent the challenges associated with radioactivity, a range of non-radioactive methods have been developed. These include assays that utilize chromogenic, colorimetric, or fluorescent derivatives of sphingomyelin. oup.com For instance, commercially available colorimetric assay kits provide a sensitive means to detect SMase activity. abcam.comsigmaaldrich.com These kits often employ a coupled enzymatic reaction. First, SMase hydrolyzes sphingomyelin to produce phosphocholine and ceramide. Subsequently, alkaline phosphatase can act on the phosphocholine to generate choline (B1196258), which is then oxidized by choline oxidase to produce hydrogen peroxide. The hydrogen peroxide, in the presence of a peroxidase, reacts with a probe to yield a colored or fluorescent product, the intensity of which is proportional to the SMase activity. abcam.comechelon-inc.com One such kit can detect neutral SMase activity as low as 0.08 mU/ml with a 60-minute incubation period. abcam.com Another colorimetric assay for acid sphingomyelinase (ASMase) measures a product with absorbance at 570 nm. sigmaaldrich.com
Fluorimetric kits are also available, offering high sensitivity. nih.gov Some assays use artificial profluorescent substrates like HMU-PC, which can be adapted for high-throughput screening in formats such as 1,536-well plates. nih.gov However, assays using the natural substrate, sphingomyelin, are often preferred as they more closely mimic physiological conditions, which is particularly important when screening for potential inhibitors. nih.gov
The choice of assay buffer is critical, as different types of sphingomyelinases exhibit optimal activity at different pH values. Assays for acid sphingomyelinases (both lysosomal and secreted forms) are typically performed at a pH between 4.5 and 5.0. oup.comsigmaaldrich.comnih.gov In contrast, assays for neutral sphingomyelinases are conducted at a neutral pH. oup.com It is also noteworthy that the activity of some sphingomyelinases is dependent on the presence of specific metal ions; for example, secreted acid sphingomyelinase requires exogenous Zn²⁺ for optimal activity. oup.comnih.gov
Table 1: Comparison of Sphingomyelinase Activity Assay Methods
| Assay Type | Principle | Advantages | Disadvantages | Typical pH |
| Radioactive | Measures release of radiolabeled phosphocholine from [¹⁴C]sphingomyelin. nih.gov | High sensitivity. | Involves handling of radioactive materials. nih.gov | Dependent on SMase type. |
| Colorimetric | Coupled enzymatic reaction leads to a colored product measured by absorbance. abcam.comsigmaaldrich.comechelon-inc.com | Non-radioactive, suitable for HTS. abcam.com | Indirect measurement. | Acid (4.5-5.0) or Neutral. oup.comsigmaaldrich.com |
| Fluorimetric | Coupled enzymatic reaction or use of a profluorescent substrate yields a fluorescent signal. nih.govnih.gov | High sensitivity, suitable for HTS. nih.govnih.gov | Artificial substrates may not reflect physiological activity. nih.gov | Acid (4.5-5.0) or Neutral. oup.comnih.gov |
| Natural Substrate | Uses unlabeled sphingomyelin, followed by quantification of ceramide or phosphocholine. nih.govnih.gov | Physiologically relevant. nih.gov | May require additional purification and detection steps. nih.gov | Dependent on SMase type. |
Research Tools and Model Systems
Utilization of Synthetic N-Stearoyl-D-erythro-sphingosine and Analogues in Research
Synthetic N-Stearoyl-D-erythro-sphingosine, also known as C18 ceramide, and its analogues are indispensable tools in sphingolipid research. sigmaaldrich.comsigmaaldrich.comnih.govavantiresearch.com Their availability in high purity allows for precise and controlled experimental setups to investigate the multifaceted roles of ceramides in biological systems. sigmaaldrich.comnih.gov
One of the primary applications of synthetic ceramides is their use as internal standards in analytical methods for the quantification of endogenous ceramides in various biological samples. For example, a non-natural N-oleoyl-D-erythro-sphingosine (C17 ceramide) has been used as an internal standard to accurately measure ceramide concentrations in cultured cells, mouse tissues, and human plasma. koreascience.kr This approach, which involves spiking the sample with a known amount of the synthetic standard prior to lipid extraction and analysis by high-performance liquid chromatography (HPLC), allows for the correction of sample loss during preparation, thereby ensuring accurate and reproducible quantification. koreascience.kr
Furthermore, synthetic N-Stearoyl-D-erythro-sphingosine and other ceramides are crucial for biophysical studies aimed at understanding the structure and properties of cell membranes. nih.gov Researchers use these synthetic lipids to create model membranes, such as bilayers and liposomes, to investigate how ceramides influence membrane fluidity, permeability, and the formation of lipid rafts. nih.govresearchgate.net These studies provide fundamental insights into the structural role of ceramides in the stratum corneum of the skin and in cellular membranes. nih.gov
Cell-permeable, short-chain ceramide analogues, such as N-hexanoyl-D-erythro-sphingosine (C6 ceramide), are widely used to mimic the effects of endogenous ceramides in cell culture experiments. sigmaaldrich.com These non-physiological analogues can readily cross the cell membrane and are used to study ceramide-mediated signaling pathways, including apoptosis, cell cycle arrest, and inflammation. koreascience.kr The use of synthetic ceramides with defined acyl chain lengths, such as C18 ceramide, helps in dissecting the specific functions of different ceramide species. avantorsciences.com
Cell Culture Models for Studying Sphingolipid Metabolism and Signaling
Cell culture systems are fundamental to the investigation of sphingolipid metabolism and the signaling functions of N-Stearoyl-D-erythro-sphingosine and other ceramides. These models provide a controlled environment to dissect complex metabolic pathways and cellular responses.
A variety of cell lines are employed depending on the research question. For instance, to study the role of ceramides in cancer, researchers may use leukemia cell lines like HL-60. avantiresearch.com Studies on these cells have shown that chemotherapy selection pressure can alter sphingolipid composition. avantiresearch.com For neurobiological research, neuronal cell models are utilized to understand the role of specific ceramides, like C18 ceramide, which is a primary short-chain ceramide in brain tissue. avantorsciences.com
Isotopic labeling in cell culture is a powerful technique for tracing the dynamics of sphingolipid biosynthesis. In one study, Arabidopsis thaliana T87 cell suspension cultures were grown in a medium containing a stable ¹⁵N isotope. nih.gov By tracking the incorporation of ¹⁵N into various sphingolipid species over time using HPLC-ESI-MS/MS, researchers could quantitatively analyze the de novo synthesis pathway. nih.gov This dynamic metabolic flux analysis provides insights into the activity and specificity of the enzymes involved in ceramide synthesis. nih.gov
Cell cultures are also essential for studying the effects of exogenous synthetic ceramides and their analogues. By treating cells with compounds like N-hexanoyl-D-erythro-sphingosine (C6 Ceramide), a cell-permeable ceramide analog, scientists can investigate the downstream effects on cellular processes such as apoptosis. sigmaaldrich.com These models have been instrumental in establishing the role of ceramide as a second messenger in stress responses. koreascience.kr
Biochemical Reconstitution Systems for Enzyme Characterization
Biochemical reconstitution systems are critical for the detailed characterization of the enzymes involved in N-Stearoyl-D-erythro-sphingosine metabolism. These in vitro systems, which utilize purified enzymes and substrates, allow for the precise determination of enzyme kinetics, substrate specificity, and the effects of inhibitors or activators in a controlled environment, free from the complexities of the cellular milieu.
For example, to develop a high-throughput assay for sphingomyelinase (SMase) inhibitors, researchers used a purified human lysosomal acid sphingomyelinase (L-ASM) preparation from placenta. nih.gov This allowed for the characterization of the enzyme's activity with its natural substrate, sphingomyelin, under specific pH conditions, which is crucial for identifying physiologically relevant inhibitors. nih.gov
Another example involves an enzymatic method for quantifying sphingomyelin, where the assay relies on the sequential action of two purified enzymes. nih.gov First, sphingomyelinase from Bacillus cereus is used to hydrolyze sphingomyelin to ceramide. Subsequently, the resulting ceramide is quantified using purified Escherichia coli diacylglycerol (DAG) kinase and [γ-³²P]ATP to produce [³²P]ceramide-1-phosphate. nih.gov This reconstitution approach provides a highly sensitive and specific method for measuring sphingomyelin levels and, by extension, the activity of the enzymes that produce or degrade it. nih.gov
These systems are also invaluable for studying the enzymes that synthesize ceramides. By reconstituting ceramide synthase activity in vitro with purified enzyme and substrates like sphingosine and stearoyl-CoA, researchers can investigate the specificities of different ceramide synthase isoforms for various fatty acyl-CoAs, leading to the production of specific ceramide species like N-Stearoyl-D-erythro-sphingosine.
Computational and In Silico Approaches for Lipid Behavior (e.g., molecular dynamics simulations of membrane models)
Computational and in silico methods, particularly molecular dynamics (MD) simulations, have become powerful tools for investigating the behavior of N-Stearoyl-D-erythro-sphingosine (C18 ceramide) and other lipids within biological membranes at an atomic level of detail. nih.govresearchgate.net These simulations provide insights into the structural and dynamic properties of ceramide-containing bilayers that are often difficult to obtain through experimental methods alone.
A key aspect of these computational studies is the choice of the force field, which is a set of parameters that defines the potential energy of the system. Different force fields, such as CHARMM, GROMOS, and OPLS, have been used to simulate ceramide-containing membranes. nih.govfigshare.com Studies have compared these force fields to determine which one best reproduces experimental data, such as the thermotropic phase transitions of ceramide bilayers. nih.gov For instance, a modified CHARMM force field was found to better capture the phase behavior of ceramide NS bilayers compared to the more commonly used GROMOS-based force field. nih.gov
These simulations have also shed light on the differences between ceramides and other sphingolipids, such as sphingomyelin. A simulation of a hydrated 16:0 ceramide bilayer revealed significant differences at the lipid/water interface when compared to an 18:0 sphingomyelin bilayer, primarily due to the absence of the large polar headgroup in ceramide. researchgate.net This lack of a large headgroup in N-Stearoyl-D-erythro-sphingosine leads to altered intermolecular hydrogen bonding and a different ordering of water molecules at the membrane surface. nih.gov
Table 2: Investigated Properties of Ceramide Bilayers using Molecular Dynamics Simulations
| Property | Description | Key Findings from Simulations |
| Bilayer Thickness | The distance between the two leaflets of the lipid bilayer. | Ceramide concentration significantly affects bilayer thickness. nih.gov |
| Area per Lipid | The average lateral area occupied by a single lipid molecule in the bilayer. | Can expand with increasing ceramide concentration depending on hydrogen bonding. nih.gov |
| Chain Order & Tilt | The conformational order (SCD parameters) and the angle of the lipid acyl chains relative to the bilayer normal. | Ceramide induces a high degree of order in the acyl chains. nih.gov |
| Hydrogen Bonding | Inter- and intramolecular hydrogen bonds between lipid headgroups and with water. | Significantly different in ceramide compared to sphingomyelin bilayers due to headgroup size. nih.govresearchgate.net Affects other membrane properties and can promote gel phase transition. nih.gov |
| Lipid Clustering | The lateral organization and aggregation of lipid molecules within the membrane. | Perturbed by ceramide concentration and hydrogen bonding patterns. nih.gov |
Future Research Directions and Therapeutic Implications Non Clinical
Elucidation of Novel N-Stearoyl-D-erythro-sphingosine Interacting Proteins
Ceramides (B1148491), including N-Stearoyl-D-erythro-sphingosine, exert many of their biological effects through direct interactions with proteins. Identifying these protein partners is crucial to unraveling the molecular mechanisms underlying ceramide-mediated signaling. nih.gov While the inherent poor water solubility of ceramides presents a challenge, innovative techniques are overcoming this hurdle. nih.gov
One promising approach involves the use of photoactivatable and clickable ceramide analogs. nih.gov These synthetic probes can be incorporated into cellular systems and, upon photoactivation, covalently bind to nearby interacting proteins. The "clickable" functional group then allows for the attachment of a reporter tag, enabling the isolation and identification of these protein partners from complex cellular lysates. nih.gov This methodology has already successfully identified the CERT-related steroidogenic acute regulatory protein D7 (StarD7) as a novel ceramide-binding protein. nih.gov StarD7 is known for its role in mitochondrial phosphatidylcholine transport and is vital for mitochondrial function. nih.gov The discovery of its interaction with ceramide suggests a potential mechanism by which ceramides may influence mitochondrial-mediated cytotoxic effects. nih.gov
Further research in this area will likely involve refining these analog-based strategies and employing other proteomic techniques to build a comprehensive interactome for N-Stearoyl-D-erythro-sphingosine. A key finding is that the membrane-embedded aspartate residue gives the third transmembrane helix of the Lysosome Associated Protein Transmembrane 4B (LAPTM4B) flexibility that is subject to ceramide-induced conformational changes. acs.org This could serve as a model for understanding how this ceramide species modulates the function of other transmembrane proteins. The identification of novel interacting proteins will undoubtedly open new doors to understanding the multifaceted roles of this lipid in health and disease.
Understanding Stereospecificity and Isomeric Effects in Biological Systems
The biological activity of sphingolipids is highly dependent on their stereochemistry. N-Stearoyl-D-erythro-sphingosine possesses the naturally occurring D-erythro configuration. nih.gov Studies comparing this natural isomer with its non-natural stereoisomers have revealed the profound importance of this specific three-dimensional arrangement.
Research has shown that the L-erythro enantiomers of sphinganine (B43673) and ceramide are not utilized as substrates by key enzymes in the sphingolipid biosynthetic pathway, including dihydroceramide (B1258172) synthase, sphingomyelin (B164518) synthase, and glucosylceramide synthase. nih.gov In contrast, the L-threo diastereomer of sphinganine can be acylated, and the resulting L-threo-ceramide can be converted to sphingomyelin, but not glucosylceramide. nih.gov
In the context of the skin's permeability barrier, the correct stereochemistry is paramount. Model skin lipid membranes incorporating the unnatural L-threo isomers of ceramides exhibit altered physical properties, including increased phase transition temperatures and a decrease in the highly ordered orthorhombic lipid packing. nih.gov These structural changes translate to a functionally significant increase in membrane permeability. nih.gov This underscores that the physiological D-erythro stereochemistry of ceramides like N-Stearoyl-D-erythro-sphingosine is essential for maintaining proper skin barrier function. nih.gov
Future investigations will likely delve deeper into the specific molecular interactions that are dictated by stereochemistry. Understanding how enzymes and protein binding partners distinguish between different ceramide isomers will provide crucial insights into the evolution of these highly specific biological pathways.
Development of Specific Modulators of N-Stearoyl-D-erythro-sphingosine Metabolism (Pre-clinical, in vitro)
Given the central role of N-Stearoyl-D-erythro-sphingosine and other ceramides in various cellular processes, the enzymes that control their metabolism have become attractive targets for therapeutic intervention. The development of specific modulators for these enzymes is a key area of pre-clinical research.
Inhibitors of Ceramide Synthases (CerS):
There are six known ceramide synthases in mammals (CerS1-6), each exhibiting selectivity for fatty acid chains of different lengths. researchgate.net For instance, CerS1 is primarily responsible for the synthesis of C18 ceramides, including N-Stearoyl-D-erythro-sphingosine. nih.govfrontiersin.org The development of specific inhibitors for each CerS isoform is a major goal.
One notable example is the small molecule inhibitor P053, which selectively inhibits CerS1 with nanomolar potency. frontiersin.orgmedchemexpress.com In vitro studies have confirmed its selectivity, and its use in pre-clinical models has demonstrated the potential of CerS1 inhibition for treating conditions like obesity. nih.govfrontiersin.org Fumonisin B1, a mycotoxin, is another well-known, albeit less specific, inhibitor of ceramide synthases. nih.govmedchemexpress.comnih.gov
Activators and Inhibitors of Ceramidase:
Ceramidases are enzymes that break down ceramides into sphingosine (B13886) and a fatty acid, thus regulating ceramide levels. nih.gov The activity of these enzymes is implicated in processes like inflammation and cancer. nih.gov Adiponectin, a hormone derived from fat cells, has been shown to stimulate ceramidase activity associated with its receptors, AdipoR1 and AdipoR2. nih.gov This leads to a decrease in ceramide levels and an increase in the pro-survival molecule sphingosine-1-phosphate. nih.gov
Conversely, the development of ceramidase inhibitors is also an active area of research. By blocking the degradation of ceramides, these inhibitors can increase intracellular ceramide levels, which can be beneficial in certain contexts, such as promoting apoptosis in cancer cells. nih.gov
Modulators of Other Key Enzymes:
Other enzymes in the sphingolipid metabolic pathway are also being targeted. For example, inhibitors of glucosylceramide synthase, which converts ceramide to glucosylceramide, are being explored. nih.gov The compound D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is known to block this step. nih.gov
The table below summarizes some of the key enzymes involved in N-Stearoyl-D-erythro-sphingosine metabolism and their modulators.
| Enzyme | Function | Modulator Examples | Effect of Modulator |
| Ceramide Synthase 1 (CerS1) | Synthesizes C18 ceramides | P053 | Inhibition |
| Ceramidase | Degrades ceramide to sphingosine | Adiponectin | Activation |
| Glucosylceramide Synthase | Converts ceramide to glucosylceramide | PDMP | Inhibition |
| Sphingomyelin Synthase | Converts ceramide to sphingomyelin | - | - |
Future pre-clinical research will focus on discovering and characterizing more potent and specific modulators for these and other enzymes in the pathway, paving the way for potential therapeutic applications.
Exploration of N-Stearoyl-D-erythro-sphingosine in Novel Disease Models (Non-Human)
The study of N-Stearoyl-D-erythro-sphingosine in various non-human disease models is providing critical insights into its role in pathophysiology. These models allow for controlled investigations into the consequences of altered ceramide levels and metabolism.
Metabolic Diseases:
Animal models of obesity and metabolic syndrome have been instrumental in elucidating the role of ceramides in these conditions. nih.gov For example, in diet-induced obese mice, administration of myriocin, an inhibitor of the first step in de novo ceramide synthesis, leads to reduced circulating ceramide levels and an improvement in multiple aspects of the metabolic syndrome, including hepatic steatosis and insulin (B600854) resistance. nih.gov Studies have also shown that increased expression of CerS6, an enzyme involved in de novo ceramide synthesis, contributes to the development of metabolic-associated steatotic liver disease (MASLD). researchgate.net Conversely, targeted inhibition of CerS1 in mice on a high-fat diet has been shown to reduce C18 ceramide levels in skeletal muscle, leading to enhanced fatty acid oxidation and reduced adiposity. nih.gov These findings highlight the potential of targeting specific ceramide species in metabolic disorders. nih.govnyu.edu
Skin Barrier Dysfunction:
Mouse models have been crucial for understanding the role of ceramides in skin barrier function. researchgate.net For instance, the NC/Nga Tnd mouse model, which spontaneously develops dermatitis under conventional conditions, exhibits impaired skin barrier function and significantly decreased levels of ceramides in the skin, mimicking aspects of atopic dermatitis in humans. nih.gov Furthermore, an increase in the ratio of ceramide NS (N-stearoyl-sphingosine) to ceramide NP (N-palmitoyl-phytosphingosine) is observed in inflamed or damaged skin. nih.gov Studies using mouse models with deficiencies in ω-O-acylceramide synthesis have further underscored the importance of specific ceramide species in maintaining a healthy skin barrier. researchgate.net
Neurological and Other Diseases:
The Farber disease mouse model, which accumulates ceramides of all acyl chain lengths in tissues, has been valuable for studying the consequences of ceramide accumulation in various organs, including the brain. nih.gov This model is being used to investigate the role of ceramides in lysosomal storage disorders and neurodegeneration. nih.gov
The table below provides examples of non-human disease models used to study N-Stearoyl-D-erythro-sphingosine and related ceramides.
| Disease Model | Key Findings Related to Ceramides |
| Diet-Induced Obese Mice | Inhibition of ceramide synthesis improves metabolic parameters. nih.gov |
| NC/Nga Tnd Mice (Atopic Dermatitis Model) | Decreased skin ceramide levels are associated with barrier dysfunction. nih.gov |
| Farber Disease Mouse Model | Accumulation of ceramides in various tissues. nih.gov |
| CerS1 Knockout Mice | Altered C18 ceramide levels and metabolic phenotypes. nih.gov |
The continued development and characterization of novel non-human disease models will be essential for dissecting the complex and tissue-specific roles of N-Stearoyl-D-erythro-sphingosine in a wide range of pathologies.
Advanced Lipidomics and Spatial Mapping of N-Stearoyl-D-erythro-sphingosine Distribution
Recent advances in analytical techniques are revolutionizing our ability to study lipids like N-Stearoyl-D-erythro-sphingosine with unprecedented detail. These methods are moving beyond simple quantification to provide information on the spatial distribution and cellular localization of specific lipid species.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS/MS remains the gold standard for the identification and quantification of individual ceramide species in biological samples. nih.govcreative-proteomics.com This technique offers high sensitivity and specificity, allowing for the detailed profiling of the entire ceramide landscape in tissues and cells. creative-proteomics.com However, a major limitation of LC-MS is that it requires the homogenization of the sample, which results in the loss of all spatial information. nih.govacs.org
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI):
To overcome the limitations of LC-MS, MALDI-MSI has emerged as a powerful tool for visualizing the distribution of lipids directly in tissue sections. nih.govcreative-proteomics.comacs.org This technique allows researchers to map the location of N-Stearoyl-D-erythro-sphingosine and other lipids in relation to the underlying tissue histology. nih.gov For example, MALDI-MSI has been used to identify tumor-specific ceramide species in human lung cancer tissues. nih.govacs.org Combining MALDI-MSI with on-tissue enzymatic digestions, such as with ceramidase or sphingomyelinase, can further aid in the structural confirmation of the detected ceramide species. nih.govacs.org
Advanced and Emerging Techniques:
The field of lipidomics is constantly evolving, with new techniques offering even greater resolution and sensitivity.
Imprint Mass Spectrometry Imaging (iMSI): This technique, combined with kinetic calibration, has been used to quantify ceramides in rat brain tissue. acs.org
Single-Cell Lipidomics: By integrating mass spectrometry with microfluidics or laser capture microdissection, it is now possible to analyze the ceramide content of individual cells. creative-proteomics.com This provides an unparalleled level of detail about cellular heterogeneity in lipid metabolism.
High-Resolution Mass Spectrometry: Advanced mass spectrometers, such as Fourier-transform ion cyclotron resonance (FTICR) and Orbitrap instruments, provide high mass accuracy, which is crucial for the confident identification of lipid species in complex mixtures. nih.govacs.org
The table below highlights some of the advanced techniques used for the analysis of N-Stearoyl-D-erythro-sphingosine.
| Technique | Key Advantage | Application Example |
| LC-MS/MS | High sensitivity and quantification | Profiling ceramide species in serum. creative-proteomics.com |
| MALDI-MSI | Spatial mapping of lipids in tissues | Visualizing ceramide distribution in cancer tissue. nih.govacs.org |
| iMSI | Quantitative imaging of lipids | Quantifying ceramides in brain tissue. acs.org |
| Single-Cell Lipidomics | Analysis of lipids in individual cells | Investigating cellular heterogeneity in lipid metabolism. creative-proteomics.com |
The continued development and application of these advanced lipidomic techniques will be instrumental in building a comprehensive understanding of the spatial and temporal dynamics of N-Stearoyl-D-erythro-sphingosine in biological systems, ultimately providing a clearer picture of its role in health and disease.
Q & A
Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity data?
Q. How should researchers address conflicting results in lipidomic profiling studies?
Q. What frameworks guide ethical data sharing in collaborative studies?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Data anonymization protocols and secure repositories (e.g., Zenodo) ensure compliance. Ethical review boards mandate transparency in data controller roles and participant consent .
Experimental Design and Validation
Q. How do researchers ensure adequate controls in studies involving lipid rafts?
Q. What criteria define rigor in replicating in vivo sphingolipid studies?
- Methodological Answer : Follow ARRIVE guidelines for animal studies. Blinded randomization and power analysis (e.g., G*Power) ensure statistical validity. Tissue-specific sphingolipid extraction protocols (e.g., Folch method) standardize comparisons .
Q. How can researchers align their work with FINER criteria for hypothesis-driven studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
